molecular formula C10H14N2O4S B6645718 4-[2-(Methylsulfamoylamino)ethyl]benzoic acid

4-[2-(Methylsulfamoylamino)ethyl]benzoic acid

Cat. No.: B6645718
M. Wt: 258.30 g/mol
InChI Key: QAHNFJDKOLXAPC-UHFFFAOYSA-N
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Description

4-[2-(Methylsulfamoylamino)ethyl]benzoic acid is a chemical compound with a complex structure that includes a benzoic acid moiety linked to a methylsulfamoylaminoethyl group

Preparation Methods

Industrial Production Methods

In an industrial setting, the production of 4-[2-(Methylsulfamoylamino)ethyl]benzoic acid may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Methylsulfamoylamino)ethyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-(Methylsulfamoylamino)ethyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(Methylsulfamoylamino)ethyl]benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways, leading to various biological effects. The compound’s ability to interact with proteins and enzymes makes it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethyl)benzoic acid: Similar structure but lacks the methylsulfamoylamino group.

    4-(2-Bromoethyl)benzoic acid: Contains a bromoethyl group instead of the methylsulfamoylamino group.

Uniqueness

4-[2-(Methylsulfamoylamino)ethyl]benzoic acid is unique due to the presence of the methylsulfamoylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form hydrogen bonds and interact with biological targets, making it more versatile in research and industrial applications.

Properties

IUPAC Name

4-[2-(methylsulfamoylamino)ethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-11-17(15,16)12-7-6-8-2-4-9(5-3-8)10(13)14/h2-5,11-12H,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHNFJDKOLXAPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)NCCC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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